5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione
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Overview
Description
5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione typically involves the condensation of 4-methylbenzoyl chloride with pyrimidine-2,4(1h,3h)-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.
Scientific Research Applications
5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer and antiviral properties.
Triazole-pyrimidine hybrids: Potential neuroprotective and anti-neuroinflammatory agents
Uniqueness
5-(4-Methylbenzoyl)pyrimidine-2,4(1h,3h)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylbenzoyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
91973-86-3 |
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Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(4-methylbenzoyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H10N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6H,1H3,(H2,13,14,16,17) |
InChI Key |
VDHBDDTVYRIAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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